6-Tert-butyl-3-[(3-chlorophenyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-TERT-BUTYL-3-[(3-CHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that contains a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-3-[(3-CHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of 3-chloroaniline with tert-butyl isocyanide and a suitable triazine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-TERT-BUTYL-3-[(3-CHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
6-TERT-BUTYL-3-[(3-CHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-3-[(3-CHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-TERT-BUTYL-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
- 6-TERT-BUTYL-3-[(3-FLUOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Uniqueness
6-TERT-BUTYL-3-[(3-CHLOROPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The tert-butyl group also contributes to its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15ClN4O |
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Molecular Weight |
278.74 g/mol |
IUPAC Name |
6-tert-butyl-3-(3-chloroanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H15ClN4O/c1-13(2,3)10-11(19)16-12(18-17-10)15-9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H2,15,16,18,19) |
InChI Key |
ULEKZLLPMCCSMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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